N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide
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Overview
Description
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and a fluorobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Benzylation: The triazole ring is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the benzylated triazole with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring or the benzyl group.
Reduction: Reduced forms of the triazole ring or the benzamide moiety.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine
- Other Triazole Derivatives : Compounds with similar triazole rings but different substituents.
Uniqueness
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide is unique due to the presence of both the benzyl group and the fluorobenzamide moiety, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C16H13FN4O |
---|---|
Molecular Weight |
296.30 g/mol |
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C16H13FN4O/c17-14-8-6-13(7-9-14)15(22)19-16-18-11-21(20-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,22) |
InChI Key |
JUOFQOSJTIOVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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